- Substituted naphthalene and indole compounds exhibiting selective leukotriene B4 antagonist activity, United States, , ,

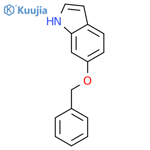

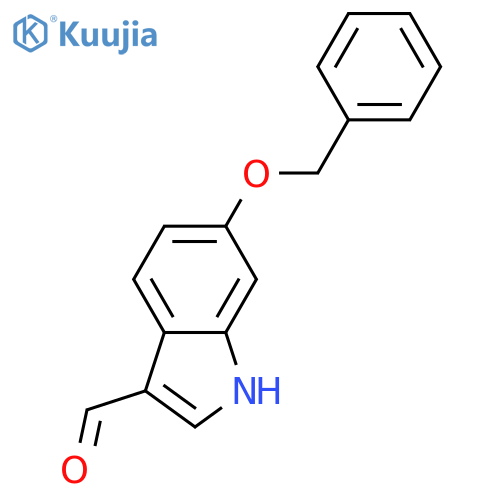

Cas no 92855-64-6 (6-(Benzyloxy)-1H-indole-3-carbaldehyde)

92855-64-6 structure

Produktname:6-(Benzyloxy)-1H-indole-3-carbaldehyde

6-(Benzyloxy)-1H-indole-3-carbaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 6-Benzyloxyindole-3-carbaldehyde

- 6-BENZYLOXYINDOLE-3-CARBOXALDEHYDE

- 6-phenylmethoxy-1H-indole-3-carbaldehyde

- Indole-3-carboxaldehyde,6-(benzyloxy)- (7CI)

- 3-Formyl-6-benzyloxy-1H-indole

- 6-Benzyloxy-1H-indole-3-carboxaldehyde

- 6-(benzyloxy)-1H-indole-3-carbaldehyde

- 6-Benzyloxyindole-3-aldehyde

- PubChem7697

- UUKFCVCTRWNXBI-UHFFFAOYSA-N

- SBB067557

- BBL028070

- STK931234

- 6-benzyloxy-1H-indole-3-carbaldehyde

- 6-(phenylmethoxy)indole-3-carbaldehyde

- NCGC003420

- 6-(Phenylmethoxy)-1H-indole-3-carboxaldehyde (ACI)

- Indole-3-carboxaldehyde, 6-(benzyloxy)- (7CI)

- A844369

- 6-phenylmethoxy-1H-indole-3-carboxaldehyde

- SY042797

- EN300-178087

- CS-W022445

- AB01333957-02

- SCHEMBL1418239

- 92855-64-6

- AKOS005259126

- Z1741974676

- MFCD00056931

- DTXSID50621502

- 6-benzyloxyindole-3-carboxaldehyde, AldrichCPR

- ALBB-035503

- B-1890

- AC-18167

- PS-7464

- DB-001713

- NCGC00342024-01

- 1H-Indole-3-carboxaldehyde, 6-(phenylmethoxy)-

- 6-(Benzyloxy)-1H-indole-3-carbaldehyde

-

- MDL: MFCD00056931

- Inchi: 1S/C16H13NO2/c18-10-13-9-17-16-8-14(6-7-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2

- InChI-Schlüssel: UUKFCVCTRWNXBI-UHFFFAOYSA-N

- Lächelt: O=CC1C2C(=CC(=CC=2)OCC2C=CC=CC=2)NC=1

Berechnete Eigenschaften

- Genaue Masse: 251.09500

- Monoisotopenmasse: 251.095

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 19

- Anzahl drehbarer Bindungen: 4

- Komplexität: 301

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 3.1

- Oberflächenladung: 0

- Tautomerzahl: 3

- Topologische Polaroberfläche: 42.1

Experimentelle Eigenschaften

- Dichte: 1.267

- Siedepunkt: 474.2℃ at 760 mmHg

- Flammpunkt: 240.6°C

- Brechungsindex: 1.698

- PSA: 42.09000

- LogP: 3.55940

6-(Benzyloxy)-1H-indole-3-carbaldehyde Sicherheitsinformationen

6-(Benzyloxy)-1H-indole-3-carbaldehyde Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

6-(Benzyloxy)-1H-indole-3-carbaldehyde Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-178087-0.1g |

6-(benzyloxy)-1H-indole-3-carbaldehyde |

92855-64-6 | 95% | 0.1g |

$19.0 | 2023-09-20 | |

| Enamine | EN300-178087-0.5g |

6-(benzyloxy)-1H-indole-3-carbaldehyde |

92855-64-6 | 95% | 0.5g |

$21.0 | 2023-09-20 | |

| Enamine | EN300-178087-1.0g |

6-(benzyloxy)-1H-indole-3-carbaldehyde |

92855-64-6 | 95% | 1.0g |

$26.0 | 2023-07-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069181-100mg |

6-Benzyloxyindole-3-carbaldehyde |

92855-64-6 | 98% | 100mg |

¥62.00 | 2024-04-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B53620-1g |

6-Benzyloxyindole-3-carbaldehyde |

92855-64-6 | 97% | 1g |

¥225.0 | 2022-10-09 | |

| abcr | AB235577-10 g |

6-Benzyloxyindole-3-carboxaldehyde, 97%; . |

92855-64-6 | 97% | 10 g |

€420.10 | 2023-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069181-5g |

6-Benzyloxyindole-3-carbaldehyde |

92855-64-6 | 98% | 5g |

¥1060.00 | 2024-04-25 | |

| abcr | AB235577-5g |

6-Benzyloxyindole-3-carboxaldehyde, 97%; . |

92855-64-6 | 97% | 5g |

€143.00 | 2025-02-19 | |

| Fluorochem | 076615-5g |

6-Benzyloxyindole-3-carbaldehyde |

92855-64-6 | 95% | 5g |

£117.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D554819-25g |

6-Benzyloxyindole-3-carbaldehyde |

92855-64-6 | 97% | 25g |

$2120 | 2024-05-24 |

6-(Benzyloxy)-1H-indole-3-carbaldehyde Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C

1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated

1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated

Referenz

- Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease, Journal of Medicinal Chemistry, 2012, 55(23), 10700-10715

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide , Phosphorus oxychloride Solvents: Dimethylformamide

Referenz

- Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells, Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2571-2574

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 30 min, rt

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water

Referenz

- Preparation of pyridazino[4,5-b]indole derivatives with protein kinase inhibiting activity for treating angiogenic disorders and neurodegenerative diseases, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride

Referenz

- The Vilsmeier reaction of fully conjugated carbocycles and heterocycles, Organic Reactions (Hoboken, 1997, 49,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C → 45 °C; 2 h, 45 °C

Referenz

- Synthesis of thioether-containing peptides toward antibody-toxin conjugates treating cancers, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 1 h, < 5 °C

1.2 1 h, < 5 °C; 5 °C → rt; 1 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C

1.2 1 h, < 5 °C; 5 °C → rt; 1 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C

Referenz

- Enantioselective synthesis of pyrroloindole compounds, United States, , ,

Synthetic Routes 8

Reaktionsbedingungen

Referenz

- Preparation of N-(2-Arylethyl)benzylamines as antagonists of the 5-HT6 receptor, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 1 h, < 5 °C

1.2 1 h, < 5 °C; < 5 °C → rt; 1 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C; 70 °C → 90 °C; 15 min, 90 °C

1.2 1 h, < 5 °C; < 5 °C → rt; 1 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C; 70 °C → 90 °C; 15 min, 90 °C

Referenz

- An Enantioselective Total Synthesis of (+)-Duocarmycin SA, Journal of Organic Chemistry, 2018, 83(7), 3928-3940

Synthetic Routes 10

Reaktionsbedingungen

Referenz

- Preparation of benzyloxyindole derivatives as PPARγ agonists, China, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referenz

- Iodine-mediated tryptathionine formation facilitates the synthesis of amanitins, Journal of the American Chemical Society, 2021, 143(35), 14322-14331

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C; 45 min, 35 °C; 35 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux

Referenz

- Indole derivatives as cholinesterase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride ; 30 min, 0 °C; 2 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 40 °C; 1 h, 90 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 40 °C; 1 h, 90 °C

Referenz

- Halogen-Bonding-Promoted C-H Malonylation of Indoles under Visible-Light Irradiation, Journal of Organic Chemistry, 2022, 87(12), 8198-8202

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride ; 45 min, rt; 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min; 3 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min; 3 h, reflux

Referenz

- Preparation of (S)-6-hydroxytryptophan and its derivatives, preferably (S)-6-acetyloxy-N-tert-butoxycarbonyl-tryptophan, via enantioselective hydrogenation using a chiral rhodium catalyst as building blocks for the synthesis of amanitin derivatives or amatoxin drug conjugates, World Intellectual Property Organization, , ,

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ; 25 - 30 °C; 24 h, 30 °C → 88 °C; 88 °C → rt

Referenz

- Process for preparation of 3-cyanoindole derivatives, China, , ,

Synthetic Routes 16

Reaktionsbedingungen

Referenz

- Preparation of pyridazino[4,5-b]indole derivatives with protein kinase inhibiting activity for treating angiogenic disorders and neurodegenerative diseases, United States, , ,

6-(Benzyloxy)-1H-indole-3-carbaldehyde Raw materials

6-(Benzyloxy)-1H-indole-3-carbaldehyde Preparation Products

6-(Benzyloxy)-1H-indole-3-carbaldehyde Verwandte Literatur

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

92855-64-6 (6-(Benzyloxy)-1H-indole-3-carbaldehyde) Verwandte Produkte

- 169789-47-3(5-Ethoxy-1H-indole-3-carbaldehyde)

- 6953-22-6(5-(benzyloxy)-1H-indole-3-carbaldehyde)

- 92855-65-7(7-(benzyloxy)-1H-indole-3-carbaldehyde)

- 24370-74-9(6-Benzyloxy-1h-Indole-3-Carboxylic Acid)

- 7042-71-9(4-(benzyloxy)-1H-indole-3-carbaldehyde)

- 65141-47-1(p-Nicorandil)

- 2228699-97-4(O-{2-5-(4-fluorophenyl)furan-2-ylpropan-2-yl}hydroxylamine)

- 866811-36-1(3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

- 2228028-81-5(rac-(3R,4S)-4-(2,2-difluorocyclopropyl)methyloxolan-3-ol)

- 1850-88-0(N-Nitrosopseudoephedrine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:92855-64-6)6-(Benzyloxy)-1H-indole-3-carbaldehyde

Reinheit:99%/99%

Menge:25g/100g

Preis ($):218.0/870.0